molecular formula C7H8BrN3O B13286972 2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide

2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13286972
M. Wt: 230.06 g/mol
InChI Key: QCQMCFACTGOZDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide typically involves multi-step reactions. One common method includes the nitration of a benzene derivative, followed by the conversion of the nitro group to an amine, and subsequent bromination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine . Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzene derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide is unique due to its specific functional groups and their positions on the benzene ring. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-4-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8BrN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI Key

QCQMCFACTGOZDZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)N)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=NO)N

Origin of Product

United States

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